4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol

Catalog No.
S16159605
CAS No.
M.F
C11H16F3N3O
M. Wt
263.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)ami...

Product Name

4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol

IUPAC Name

4-methyl-2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]pentan-1-ol

Molecular Formula

C11H16F3N3O

Molecular Weight

263.26 g/mol

InChI

InChI=1S/C11H16F3N3O/c1-7(2)5-8(6-18)16-10-15-4-3-9(17-10)11(12,13)14/h3-4,7-8,18H,5-6H2,1-2H3,(H,15,16,17)

InChI Key

RYUPMVOXSSDSGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1=NC=CC(=N1)C(F)(F)F

4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound characterized by its unique molecular structure. This compound features a pentanol backbone, with a methyl group and a pyrimidinyl moiety that includes a trifluoromethyl substituent. Its molecular formula is C11H14F3N3OC_{11}H_{14}F_3N_3O, and it has a molecular weight of approximately 281.24 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions and applications.

The chemical reactivity of 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol can be influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Alcohol reactions: The hydroxyl group can undergo dehydration to form ethers or participate in esterification reactions.
  • Formation of complexes: The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, leading to various coordination compounds.

The biological activity of 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol is primarily associated with its potential as a pharmaceutical agent. Compounds containing pyrimidine rings are known to exhibit various pharmacological activities, including:

  • Anticancer properties: Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.
  • Antiviral activity: Pyrimidine derivatives are often explored for their effects against viral infections.
  • Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Synthesis of 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or other similar reagents.
  • Amine formation: The amino group can be introduced via amination reactions using suitable amines.
  • Final assembly: The pentanol structure is integrated through coupling reactions, often utilizing protecting groups to ensure selective reactions.

The applications of 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol are diverse, particularly in medicinal chemistry and pharmaceuticals:

  • Drug development: As a potential lead compound in drug discovery, especially for targeting diseases like cancer or viral infections.
  • Research tool: Used in biochemical assays to study enzyme activity or receptor interactions.

Interaction studies for 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies may include:

  • Molecular docking simulations: To predict how well the compound binds to target proteins.
  • In vitro assays: To assess the biological activity and potency against specific targets.
  • Pharmacokinetic studies: To evaluate absorption, distribution, metabolism, and excretion properties.

Several compounds share structural similarities with 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol. Here are some notable examples:

Compound NameStructureKey Features
5-(Trifluoromethyl)pyrimidineStructureContains a trifluoromethyl group, used in medicinal chemistry
4-MethylpyrimidineStructureLacks fluorinated substituents but retains similar ring structure
Trifluoromethylated benzimidazoleStructureExhibits significant biological activity; used for anti-cancer research

Uniqueness

The uniqueness of 4-Methyl-2-((4-(trifluoromethyl)pyrimidin-2-yl)amino)pentan-1-ol lies in its specific combination of the trifluoromethyl group with a pentanol structure, which may enhance its lipophilicity and biological interactions compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

263.12454663 g/mol

Monoisotopic Mass

263.12454663 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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